Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate

Catalog No.
S532656
CAS No.
158913-22-5
M.F
C18H23N3O5S2
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]he...

CAS Number

158913-22-5

Product Name

Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoate

Molecular Formula

C18H23N3O5S2

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C18H23N3O5S2/c22-14(10-13-27-28-15-6-3-5-12-20-15)19-11-4-1-2-7-18(25)26-21-16(23)8-9-17(21)24/h3,5-6,12H,1-2,4,7-11,13H2,(H,19,22)

InChI Key

QYEAAMBIUQLHFQ-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2

Solubility

Soluble in DMSO

Synonyms

N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate, SPDPH

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2

Description

The exact mass of the compound Spdph is 425.1079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

“Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate” is a crosslinking agent that is frequently utilized in biochemical and protein chemistry research . This compound is often used to conjugate cysteine-containing peptides or proteins to various molecules, including other proteins or surface materials, due to its reactive functional groups .

Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate is a long-chain crosslinker that facilitates the conjugation of amine and sulfhydryl groups through its reactive succinimidyl ester and pyridyldithiol functionalities. This compound features an eleven-atom spacer arm, which enhances its versatility in biochemical applications. It is commonly used in protein labeling and crosslinking due to its ability to form stable bonds between biomolecules, making it a valuable tool in bioconjugation techniques .

The primary reaction involving succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate is the formation of amide bonds through the nucleophilic attack of an amine on the succinimidyl ester. This reaction is facilitated by the release of N-hydroxysuccinimide, which is a byproduct of the reaction. Additionally, the pyridyldithiol moiety can react with sulfhydryl groups to form disulfide bonds, further stabilizing the conjugated structure .

This compound exhibits significant biological activity, particularly in the context of protein modification and labeling. The ability to selectively react with amines and sulfhydryls allows for precise modifications of proteins, which can enhance their stability, solubility, and functionality. Such modifications are crucial in various applications, including drug delivery systems and diagnostic assays .

Synthesis of succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate typically involves several steps:

  • Formation of the Pyridyldithiol Moiety: This can be achieved through the reaction of 2-pyridinecarboxaldehyde with appropriate thiols.
  • Linking to Hexanoic Acid: The pyridyldithiol derivative is then coupled with hexanoic acid via standard peptide coupling techniques.
  • Conversion to Succinimidyl Ester: The final step involves converting the resulting compound into its succinimidyl ester form using N-hydroxysuccinimide and a coupling agent such as DCC (dicyclohexylcarbodiimide) .

Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate has a wide range of applications, including:

  • Protein Labeling: It is extensively used for labeling proteins in proteomics research.
  • Crosslinking Studies: The compound is utilized in crosslinking studies to investigate protein-protein interactions.
  • Drug Delivery: Its ability to conjugate drugs with proteins enhances targeted delivery systems .

Interaction studies involving this compound often focus on its efficacy in forming stable conjugates with various biomolecules. Research indicates that the length of the spacer arm significantly influences the accessibility and reactivity of the functional groups involved in conjugation. Studies have shown that longer spacer arms can enhance binding efficiency by reducing steric hindrance during interactions .

Several compounds share similarities with succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate, notably in their structure or function:

Compound NameStructure/FunctionalityUnique Features
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoateWater-soluble versionEnhanced solubility for biological applications
Sulfo-LC-SPDPSimilar crosslinkerContains a sulfonate group for increased solubility
Maleimide-based crosslinkersReacts with thiolsOften used for specific thiol labeling but lacks long-chain flexibility

These compounds highlight unique features such as solubility or specific reactivity profiles that differentiate them from succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate while maintaining similar applications in bioconjugation .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1

Exact Mass

425.1079

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

158913-22-5

Wikipedia

SPDPH

Dates

Modify: 2023-08-15
1: Woo BH, Lee JT, Lee KC. Ricin A immunotoxins of IgG and Fab of anti-CALLA monoclonal antibody: effect of water soluble long-chain SPDP on conjugate yield, immunoselectivity and cytotoxicity. Arch Pharm Res. 1994 Dec;17(6):452-7. PubMed PMID: 10319157.

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